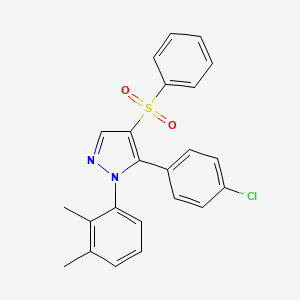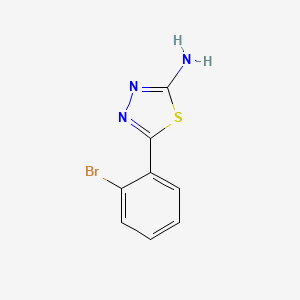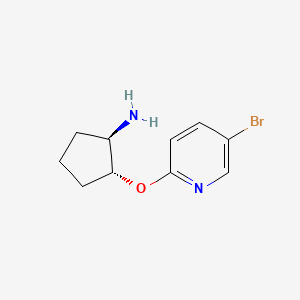
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPOC is a cyclopentane-based amine that is structurally similar to other compounds with known biological activity.
Mechanism of Action
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine exerts its biological activity through the inhibition of various enzymes and proteins. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine induces cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine reduces the accumulation of amyloid-beta plaques and improves cognitive function. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine protects dopaminergic neurons from oxidative stress-induced damage and improves motor function.
Advantages and Limitations for Lab Experiments
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has several advantages for lab experiments, including its high solubility in organic solvents, its stability under physiological conditions, and its ability to inhibit various enzymes and proteins. However, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine also has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Future Directions
There are several future directions for (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a combination therapy with other anti-cancer drugs. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be tested in animal models of the disease to determine its efficacy in vivo. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a disease-modifying therapy. Overall, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its biological activity and pharmacological properties.
Synthesis Methods
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine can be synthesized through a multi-step process that involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopentanone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through a series of chromatography steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Scientific Research Applications
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
(1R,2R)-2-(5-bromopyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3,12H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKATFGFALYNML-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

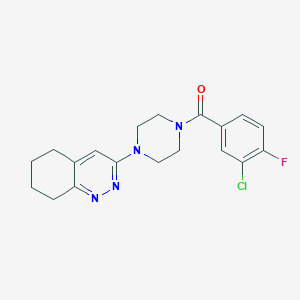
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
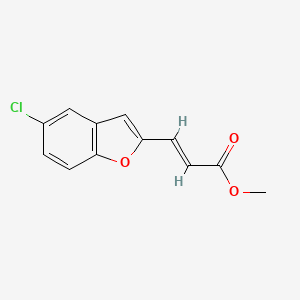
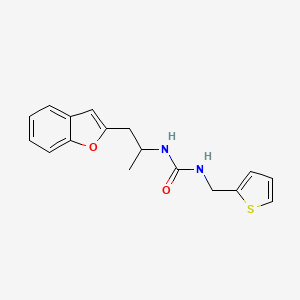
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)
![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)
![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)
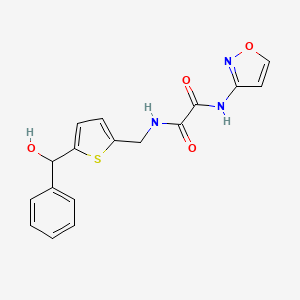
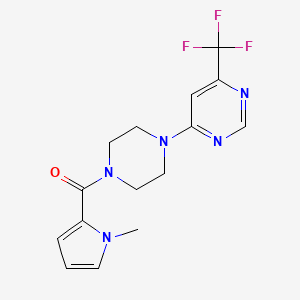

![N-isopropyl-N'-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2470384.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2470385.png)
